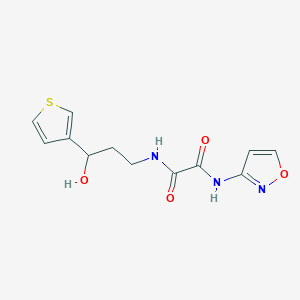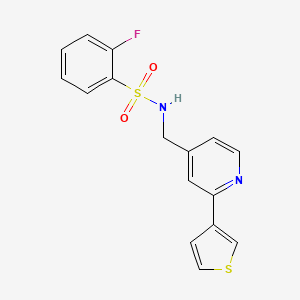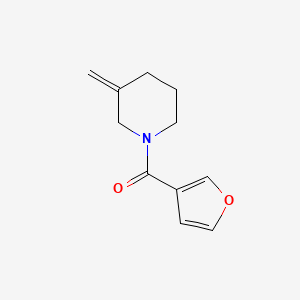
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclohexyl group, which is a cycloalkane with the formula C6H11.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the cyclohexyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Complexation and Binding Studies
Research has shown that molecules containing urea functionalities, such as 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, can participate in complexation and binding interactions. For example, fluorescent pyridyl ureas have been synthesized and evaluated for their ability to bind carboxylic acids through hydrogen bonding and charge transfer interactions, leading to shifts in fluorescence spectra. This property underlines the potential application of such compounds in sensory and detection systems (Jordan et al., 2010).
Structural Characterization and Molecular Recognition
The structural characterization of compounds closely related to this compound has contributed to understanding their molecular recognition capabilities. Studies have focused on acyclic molecules containing ureas, demonstrating their effectiveness in selectively binding anions. This suggests the utility of such compounds in developing selective receptors for molecular recognition applications (Gale, 2006).
Synthetic Applications and Functionalization
The versatility of urea derivatives in synthetic organic chemistry has been highlighted through various studies. For instance, the synthesis of novel pyrimidine derivatives involving the cyclization of precursors with urea/thiourea has been explored, indicating the role of urea derivatives as intermediates in synthesizing biologically active molecules (Bhat et al., 2014). Additionally, the stereoselective synthesis of active metabolites of kinase inhibitors further exemplifies the critical role of urea functionalities in the preparation of potent pharmaceutical agents (Chen et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclohexyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c19-15(17-14-8-2-1-3-9-14)16-10-4-5-11-18-12-6-7-13-18/h14H,1-3,6-13H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLPALVUZTFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)
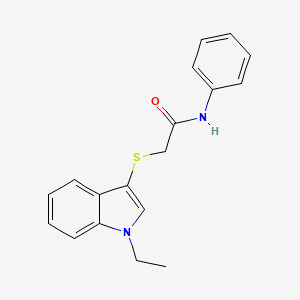
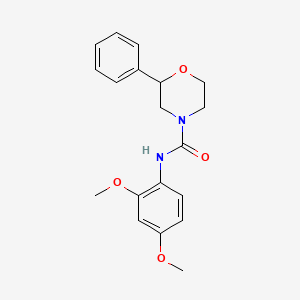
![1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2761541.png)
![1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine](/img/structure/B2761545.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2761547.png)

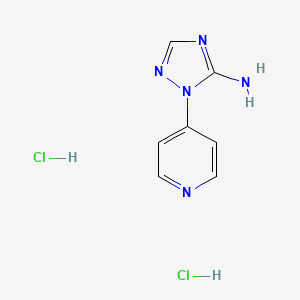
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)
![9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2761553.png)
